6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one
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Overview
Description
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 6,7-dimethoxyphthalic anhydride with methylamine, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2-dihydrophthalazin-1-one: Similar in structure but lacks the methyl group at the 2-position.
6,7-Dimethoxyphthalazinone: Another related compound with slight structural differences.
Uniqueness
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
6,7-Dimethoxy-2-methyl-1,2-dihydrophthalazin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases and phosphatases.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cellular functions. This includes interactions with neurotransmitter receptors which can affect muscle contraction and neurotransmission.
- Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
K562 | 0.66 | Moderate cytotoxicity |
K562/A02 | 0.65 | Comparable to verapamil |
MCF7 | 0.96 | Significant inhibition |
These results indicate that the compound exhibits promising anticancer activity, particularly against multidrug-resistant cell lines .
Neurological Effects
Another area of investigation has been the compound's effects on the central nervous system:
- Calcium Channel Modulation : In vitro studies demonstrated that this compound influences calcium ion influx in smooth muscle cells, suggesting a role in modulating muscle contractions through calcium signaling pathways .
- Cholinergic Activity : The compound has been shown to interact with cholinergic receptors, affecting acetylcholine-mediated responses in gastrointestinal tissues .
Study 1: Antitumor Efficacy
In a controlled study involving K562 cell lines treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell viability. The IC50 values were significantly lower than those for standard chemotherapeutics like doxorubicin, indicating enhanced efficacy against resistant cancer types .
Study 2: Gastrointestinal Effects
Research examining the effects on gastrointestinal smooth muscle demonstrated that the compound significantly altered contraction patterns when administered alongside acetylcholine and serotonin. This suggests potential therapeutic applications for gastrointestinal motility disorders .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-13-11(14)8-5-10(16-3)9(15-2)4-7(8)6-12-13/h4-6H,1-3H3 |
InChI Key |
GTLVCHMKYZNVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2C=N1)OC)OC |
Origin of Product |
United States |
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